[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride
Description
[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine hydrochloride is a cyclopropylmethylamine derivative characterized by a stereospecific (1R,2R) configuration and a 2,3-dichlorophenyl substituent. This compound is synthesized via cyclopropanation of a substituted styrene intermediate derived from 2,3-dichlorobenzaldehyde, followed by methylamine functionalization and hydrochloride salt formation . Key properties include:
Properties
IUPAC Name |
[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N.ClH/c11-9-3-1-2-7(10(9)12)8-4-6(8)5-13;/h1-3,6,8H,4-5,13H2;1H/t6-,8+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANXSJZUKXJLEY-QDOHZIMISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C2=C(C(=CC=C2)Cl)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=C(C(=CC=C2)Cl)Cl)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142816-07-6 | |
| Record name | rac-[(1R,2R)-2-(2,3-dichlorophenyl)cyclopropyl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related cyclopropylmethylamine hydrochlorides, focusing on substituent effects, purity, and pharmacological relevance.
Table 1: Structural and Analytical Comparison
Key Findings :
Substituent Position Effects: The 2,3-dichloro isomer (target compound) exhibits higher purity (98.7%) and longer HPLC retention (8.7 min) than the 2,4-dichloro analog (93.7%, 8.3 min), suggesting superior stability or crystallinity . Electron-Withdrawing Groups: Dichloro substituents enhance receptor binding affinity compared to mono-chloro or fluoro analogs (e.g., Compound 53: 2-chloro-4-fluoro, 98.2% purity) .
Stereochemical Impact :
- The (1R,2R) configuration in the target compound is critical for selective 5-HT2C receptor agonism, as seen in related cyclopropylmethylamines evaluated for antipsychotic activity .
- Racemic mixtures (e.g., rac-2,4-dichloro analog) are often discontinued due to reduced efficacy or off-target effects .
Pharmacological Relevance: The target compound’s structural rigidity and halogenation pattern align with beta-arrestin-biased signaling profiles, a promising strategy for G-protein-coupled receptor (GPCR) therapeutics .
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